N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride
Overview
Description
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol . This compound is primarily used in research settings and is not intended for human use . It is known for its unique structure, which includes a piperidine ring, a sulfonamide group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride typically involves the reaction of N-methylpiperidine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azide or alkylated derivatives.
Scientific Research Applications
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function . The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-Methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride: Similar structure but with different stereochemistry.
Uniqueness
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of both a piperidine ring and a sulfonamide group. This combination of features contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXTSVFRZNPJN-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCNC1)S(=O)(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-47-1 | |
Record name | Methanesulfonamide, N-methyl-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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